molecular formula C8H7ClF3N B1318780 4-Chloro-2-(trifluoromethyl)benzylamine CAS No. 771583-81-4

4-Chloro-2-(trifluoromethyl)benzylamine

Cat. No.: B1318780
CAS No.: 771583-81-4
M. Wt: 209.59 g/mol
InChI Key: VPKIGWHSTBKRTA-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)benzylamine: is an organic compound with the molecular formula C8H7ClF3N . It is a derivative of benzylamine, where the benzene ring is substituted with a chlorine atom at the fourth position and a trifluoromethyl group at the second position. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-(trifluoromethyl)benzylamine . For instance, the compound’s stability can be affected by temperature and light exposure. Its efficacy can be influenced by the physiological environment, such as pH and the presence of other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethyl)benzylamine typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-2-(trifluoromethyl)benzylamine has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)benzylamine
  • 4-Chlorobenzylamine

Comparison: 4-Chloro-2-(trifluoromethyl)benzylamine is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the benzene ring. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity compared to its analogs. The trifluoromethyl group also enhances its biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[4-chloro-2-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKIGWHSTBKRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590705
Record name 1-[4-Chloro-2-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771583-81-4
Record name 1-[4-Chloro-2-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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